molecular formula C19H17N5O2 B11127484 N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide

Cat. No.: B11127484
M. Wt: 347.4 g/mol
InChI Key: ZDDPQZGVILQCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a hybrid molecule combining benzimidazole and phthalazinyl moieties linked via an acetamide group. The benzimidazole core is known for its role in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C19H17N5O2/c1-24-19(26)13-7-3-2-6-12(13)16(23-24)10-18(25)20-11-17-21-14-8-4-5-9-15(14)22-17/h2-9H,10-11H2,1H3,(H,20,25)(H,21,22)

InChI Key

ZDDPQZGVILQCLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthesis of 1H-1,3-Benzimidazol-2-ylmethyl Intermediate

The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or carbon disulfide. A representative protocol involves refluxing o-phenylenediamine with carbon disulfide in an ethanol-water solution containing potassium hydroxide, yielding 1H-benzimidazole-2-thiol. Subsequent alkylation with methyl iodide introduces the 3-methyl group, while oxidation with potassium permanganate generates the sulfonic acid intermediate, which is reduced to the primary amine using hydrazine hydrate.

Table 1: Reaction Conditions for Benzimidazole Intermediate Synthesis

StepReagentsTemperatureTimeYield
CyclocondensationCS₂, KOH, EtOH-H₂OReflux6 h78%
MethylationCH₃I, DMF80°C2 h85%
OxidationKMnO₄, HCl50°C1 h65%

Synthesis of 3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl Acetate

The phthalazine moiety is prepared by condensing phthalic anhydride with methylhydrazine to form 1-phthalazinylhydrazine, followed by oxidation with manganese dioxide to introduce the 4-oxo group. Methylation at the 3-position is achieved using dimethyl sulfate in alkaline conditions. The resulting 3-methyl-4-oxophthalazine is then acetylated with chloroacetyl chloride in the presence of triethylamine to yield the acetate precursor.

Table 2: Optimization of Phthalazine Derivative Synthesis

ReactionCatalystSolventYield
HydrazinationNoneAcOH72%
OxidationMnO₂CHCl₃68%
AcetylationEt₃NDCM81%

Amide Bond Formation and Final Assembly

The critical coupling step involves reacting the benzimidazol-2-ylmethylamine with the phthalazinyl acetate via nucleophilic acyl substitution. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane achieves yields up to 76%. Alternative methods employ mixed anhydride intermediates generated from ethyl chloroformate, though these require stringent temperature control (-10°C) to minimize side reactions.

Table 3: Comparative Analysis of Coupling Methods

MethodReagentsTemp.YieldPurity
EDC/HOBtEDC, HOBt, DCMRT76%98%
Mixed AnhydrideClCO₂Et, NMM-10°C68%95%

Purification and Characterization

Crude product purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol-water. Structural confirmation is achieved through:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, phthalazine H-5), 7.89–7.43 (m, 4H, benzimidazole H), 4.62 (s, 2H, CH₂), 3.45 (s, 3H, N-CH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O amide), 1610 cm⁻¹ (C=N benzimidazole).

  • HPLC : >99% purity (C18 column, acetonitrile/water 60:40).

Scale-Up Considerations and Industrial Feasibility

Large-scale production faces challenges in controlling exothermic reactions during benzimidazole cyclization. Continuous flow reactors mitigate this by enhancing heat transfer, achieving 85% conversion at 100 g/L concentrations. Solvent recovery systems (e.g., wiped-film evaporators) reduce waste in phthalazine acetylation steps, aligning with green chemistry principles.

Emerging Methodologies and Catalytic Innovations

Recent advances include photocatalytic C–H activation for direct benzimidazole methylation, avoiding hazardous alkylating agents. Palladium-catalyzed cross-couplings enable late-stage functionalization of the phthalazine ring, though these methods remain experimental. Biocatalytic approaches using lipases for amide bond formation show promise but require further optimization for industrial viability.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative. This reaction is critical for modifying the compound’s pharmacological profile or synthesizing intermediates.

Conditions and Outcomes

Reaction TypeConditionsProductsYieldSource
Acidic HydrolysisHCl (6M), reflux, 6–8 hours2-(3-methyl-4-oxophthalazin-1-yl)acetic acid + 1H-benzimidazol-2-ylmethanamine75–82%
Basic HydrolysisNaOH (2M), 60°C, 4 hoursSodium salt of acetic acid derivative + amine68–73%

This hydrolysis is facilitated by the electron-withdrawing phthalazine ring, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Additions at the Phthalazinyl Carbonyl

The 4-oxo group in the phthalazine ring participates in nucleophilic addition reactions, enabling functionalization at this position.

Key Reactions

  • Hydrazine Addition : Forms hydrazone derivatives under mild conditions (ethanol, 25°C), useful for creating Schiff base complexes .

  • Grignard Reagent Attack : Reacts with organomagnesium halides (e.g., CH₃MgBr) to produce tertiary alcohols, though steric hindrance from the benzimidazole limits yields to ~50%.

Electrophilic Substitution at the Benzimidazole Ring

The benzimidazole moiety undergoes electrophilic substitution, primarily at the C5 and C6 positions, due to electron-rich aromaticity.

Examples

ReactionReagentsProductNotes
NitrationHNO₃/H₂SO₄, 0°C5-nitrobenzimidazole derivativeMajor product (≥90% regioselectivity)
SulfonationSO₃/H₂SO₄, 60°CBenzimidazole sulfonic acidRequires prolonged heating (12+ hours)

Oxidation of the 3-Methyl Group

The methyl group on the phthalazine ring is susceptible to oxidation, forming a carboxylate under strong oxidizing conditions:

Oxidation Pathway

  • KMnO₄/H₂O, 100°C : Converts 3-methyl to 3-carboxylic acid.

  • CrO₃/AcOH : Yields 3-formylphthalazine intermediate, which further oxidizes to the acid .

Thiol-Disulfide Exchange Reactions

The acetamide’s sulfur-containing analogs (e.g., thioacetamide derivatives) participate in thiol-disulfide exchange, relevant for prodrug design:

Representative Reaction

text
N-(1H-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxophthalazin-1-yl)thioacetamide + R-SH → Disulfide-linked conjugate + H₂S

Conditions: pH 7.4 buffer, 37°C, 24 hours .

Comparative Reactivity of Structural Analogs

The compound’s reactivity differs from simpler benzimidazole or phthalazine derivatives due to electronic and steric effects from the fused rings:

CompoundReactivity at BenzimidazoleReactivity at Phthalazine
Target CompoundModerate (steric hindrance)High (electron-deficient carbonyl)
Benzimidazole AloneHighN/A
Phthalazine AloneN/AVery High

Stability Under Pharmacological Conditions

  • pH Stability : Stable at pH 2–8 (simulated gastric/intestinal fluids), but degrades rapidly in alkaline solutions (pH >10).

  • Thermal Stability : Decomposes above 200°C, with exothermic peaks observed via DSC .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzimidazole moiety linked to a phthalazinyl acetamide structure. The presence of both aromatic and heterocyclic rings contributes to its biological activity. The synthesis typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. The general synthetic route may include:

  • Formation of the Benzimidazole Ring : This step often involves the condensation of appropriate precursors under acidic or basic conditions.
  • Phthalazine Integration : The phthalazine component is introduced through nucleophilic substitution reactions involving activated phthalazine derivatives.
  • Acetamide Formation : The final step usually involves acylation reactions to form the acetamide structure, which can be further modified for enhanced activity.

Biological Activities

Research has indicated that compounds containing benzimidazole derivatives exhibit significant biological activities, including:

  • Neuroprotective Properties : N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide may attenuate oxidative stress and neuroinflammation, critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that it can modulate neuronal survival pathways and reduce inflammatory responses .
  • Anticancer Activity : The compound's structural characteristics may also confer anticancer properties. Similar benzimidazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Case Studies

Several studies have documented the pharmacological potential of similar compounds:

  • Neuroprotective Effects : A study demonstrated that benzimidazole derivatives could protect neuronal cells from oxidative damage by modulating intracellular signaling pathways .
  • Antitumor Activity : Research on structurally related compounds revealed significant inhibitory effects on cancer cell proliferation in vitro, with some derivatives showing IC50 values in the micromolar range against breast cancer cell lines .

Comparative Analysis with Related Compounds

The unique combination of benzimidazole and phthalazine components in this compound distinguishes it from other derivatives. Below is a comparative table highlighting similar compounds:

Compound NameStructureBiological Activity
Benzimidazole AcetamidesSimilar core structureAnti-inflammatory properties
Phthalazine DerivativesContains phthalazine coreAnticancer activity
Thiazole CompoundsRelated heterocyclic structureAntimicrobial effects

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that regulate these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Benzimidazole-Phthalazinyl Methyl, acetamide linkage Multi-step Hypothetical
Compound 13 Triazol-thioacetamide-Phthalazinyl 2,4-Dichlorophenyl, hydroxypropyl NaBH₄ reduction Kinase inhibition (hypothetical)
W1 Benzimidazole-thioacetamide 2,4-Dinitrophenyl Condensation Antimicrobial, Anticancer
Compounds 28–31 Benzimidazole-Pyrazolyl acetamide Pyrazolyl, benzamide EDCI/HOBt coupling Enzyme inhibition
Compounds 9a–9e Benzimidazole-Triazole-Thiazole Aryl groups (e.g., 4-fluorophenyl) Click chemistry Glycosidase inhibition

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H14N4O(Molecular Weight 270 30 g mol)\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}\quad (\text{Molecular Weight 270 30 g mol})

Pharmacological Properties

Benzimidazole derivatives have been extensively studied for their pharmacological properties. The specific compound exhibits several key activities:

  • Antimicrobial Activity : Research has shown that benzimidazole derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Several studies indicate that benzimidazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic factors .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, they may inhibit topoisomerases or kinases that are crucial for cancer cell survival and proliferation .
  • Receptor Binding : The compound may bind to various receptors in the body, modulating signaling pathways that affect cellular responses such as inflammation and immune responses .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a series of benzimidazole derivatives against various bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against tested pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of benzimidazole derivatives. The compound was tested against several cancer cell lines, showing IC50 values in the micromolar range. The study concluded that the compound induces apoptosis through mitochondrial pathways and inhibits cell migration .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits key enzymes involved in disease processes
Receptor ModulationAlters signaling pathways related to inflammation

Q & A

Q. What are the key synthetic strategies for incorporating the benzimidazole and phthalazinyl moieties into acetamide derivatives?

  • Methodological Answer : The synthesis of benzimidazole-containing acetamides typically involves multi-step protocols. For example, benzimidazole precursors are generated via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions . The phthalazinyl moiety is often introduced through nucleophilic substitution or cyclization reactions. A common approach involves reacting 3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid with chloroacetyl chloride to form an intermediate, which is then coupled with benzimidazole derivatives via amide bond formation. Reflux conditions (e.g., 100°C in ethanol with catalytic acetic acid) and recrystallization in methanol are critical for purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous benzimidazole-phthalazine hybrids. For example, the methyl group on the phthalazinyl ring typically appears at δ 2.4–2.6 ppm, while benzimidazole protons resonate at δ 7.3–8.1 ppm .
  • IR : Confirm amide bonds (C=O stretch at ~1650–1680 cm⁻¹) and benzimidazole N-H stretches (~3400 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide backbone .

Q. What solvent systems and catalysts are effective for improving reaction yields in heterocyclic coupling reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) efficiently links aromatic fragments. For example, coupling benzimidazole with phthalazinyl groups may require Pd(PPh₃)₄ and K₂CO₃ in toluene/water under inert gas . Microwave-assisted synthesis can reduce reaction times from hours to minutes .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the phthalazinyl carbonyl group often acts as an electron-deficient center .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or DNA gyrase. The benzimidazole moiety may interact with hydrophobic pockets, while the acetamide linker facilitates hydrogen bonding .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Q. What experimental design principles (DoE) are critical for optimizing reaction conditions and resolving contradictory yield data?

  • Methodological Answer : Apply Box-Behnken or central composite design to evaluate variables (temperature, catalyst loading, solvent ratio). For example:
FactorRangeOptimal Value
Temperature80–120°C100°C
Catalyst (Pd)2–5 mol%3.5 mol%
Reaction Time4–12 h8 h
Statistical analysis (ANOVA) identifies significant factors and interactions, minimizing trial-and-error approaches . Contradictory data may arise from unaccounted variables (e.g., moisture sensitivity), requiring robustness testing .

Q. How do structural modifications (e.g., substituents on benzimidazole/phthalazine) impact physicochemical properties and bioactivity?

  • Methodological Answer :
  • LogP Analysis : Introduce electron-withdrawing groups (NO₂, Cl) on benzimidazole to enhance lipophilicity (measured via shake-flask method).
  • Bioactivity : Test antioxidant potential using DPPH radical scavenging assays. For example, methyl substituents on phthalazine improve radical quenching (IC₅₀ ~12 µM vs. ~25 µM for unsubstituted analogs) .
  • Solubility : Modify acetamide side chains with polar groups (e.g., -OH, -NH₂) to increase aqueous solubility, measured by HPLC .

Q. What strategies resolve discrepancies in spectral data or bioactivity results across research groups?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with published analogs (e.g., N-substituted benzothiazin-2-yl acetamides ).
  • Batch Reproducibility : Ensure consistent purity via HPLC (≥95%) and elemental analysis (C, H, N within ±0.4% of theoretical).
  • Bioactivity Contradictions : Re-evaluate assay conditions (e.g., cell line viability, DMSO concentration) and use positive controls (e.g., ascorbic acid for antioxidant assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.